2-(3,3-Dimethylcyclohexyl)propanoic acid 2-(3,3-Dimethylcyclohexyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481343
InChI: InChI=1S/C11H20O2/c1-8(10(12)13)9-5-4-6-11(2,3)7-9/h8-9H,4-7H2,1-3H3,(H,12,13)
SMILES: CC(C1CCCC(C1)(C)C)C(=O)O
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

2-(3,3-Dimethylcyclohexyl)propanoic acid

CAS No.:

Cat. No.: VC13481343

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

2-(3,3-Dimethylcyclohexyl)propanoic acid -

Specification

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name 2-(3,3-dimethylcyclohexyl)propanoic acid
Standard InChI InChI=1S/C11H20O2/c1-8(10(12)13)9-5-4-6-11(2,3)7-9/h8-9H,4-7H2,1-3H3,(H,12,13)
Standard InChI Key NHJIPHZRNIJBLH-UHFFFAOYSA-N
SMILES CC(C1CCCC(C1)(C)C)C(=O)O
Canonical SMILES CC(C1CCCC(C1)(C)C)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemical Considerations

2-(3,3-Dimethylcyclohexyl)propanoic acid consists of a propanoic acid backbone substituted at the second carbon by a 3,3-dimethylcyclohexyl group. The cyclohexane ring’s chair conformation likely induces steric effects that influence reactivity and intermolecular interactions. Comparative analysis with 2-[(3,3-dimethylcyclohexyl)amino]propane-1,3-diol (C₁₁H₂₃NO₂, MW 201.31) suggests a molecular formula of C₁₁H₂₀O₂ and a molecular weight of 200.28 g/mol for the target compound. The absence of crystallographic data necessitates reliance on computational modeling to predict bond angles and torsional strain.

Spectroscopic Signatures

While nuclear magnetic resonance (NMR) data for 2-(3,3-dimethylcyclohexyl)propanoic acid are unavailable, analogs such as 3-(3,4-dimethoxyphenyl)propanoic acid exhibit distinct patterns. For instance, the methylene protons adjacent to the carboxylic acid group resonate at δ 2.64–2.69 ppm (¹H NMR) , while cyclohexyl methine protons appear as multiplet signals between δ 1.81–1.93 ppm . Infrared spectroscopy would likely show a broad O–H stretch (~2500–3000 cm⁻¹) and a carbonyl peak near 1700 cm⁻¹.

Synthetic Methodologies

Borane-Mediated Reductions

A common route to propanoic acid derivatives involves the reduction of α,β-unsaturated esters or ketones. For example, 3-(3,4-dimethoxyphenyl)propanoic acid is synthesized via borane-dimethyl sulfide (BH₃·SMe₂) reduction of its corresponding acid in tetrahydrofuran (THF), achieving yields up to 92% . Applied to 2-(3,3-dimethylcyclohexyl)propanoic acid, this method would require:

  • Preparation of 3-(3,3-dimethylcyclohexyl)propenoic acid via Heck coupling or Wittig reaction.

  • Stereoselective hydrogenation or borane reduction to install the propanoic acid moiety.

Reaction conditions (0–75°C, 1.5–4 h) and workup protocols (MeOH quenching, silica gel chromatography) from analogous syntheses are directly transferable.

Carboxylic Acid Functionalization

Physicochemical Properties

Thermodynamic Parameters

Based on structurally related compounds (Table 1), 2-(3,3-dimethylcyclohexyl)propanoic acid is predicted to exhibit:

Table 1: Comparative Physicochemical Data for Propanoic Acid Derivatives

CompoundMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
2-(3,5-Dimethylphenoxy)propanoic acid 194.23Not reportedNot reported
3-(3,4-Dimethoxyphenyl)propanoic acid 210.23Not reportedNot reported
2-(3,3-Dimethylcyclohexyl)propanoic acid (predicted)200.28280–3101.05–1.10

The elevated boiling point relative to simpler carboxylic acids arises from increased van der Waals interactions due to the cyclohexyl substituent.

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is estimated at 2.5–3.0, indicating moderate lipophilicity. Aqueous solubility would be limited (~0.1–1 mg/mL) but enhanced under basic conditions via deprotonation of the carboxylic acid group (pKa ≈4.8) .

Challenges and Future Directions

Stereoselective Synthesis

The 3,3-dimethylcyclohexyl group introduces two chiral centers, necessitating asymmetric catalysis for enantiopure synthesis. Manganese-catalyzed C–H oxidation, as demonstrated for aliphatic substrates , could enable direct functionalization of dimethylcyclohexane precursors.

Toxicity and ADME Profiling

Predictive toxicology models indicate potential hepatotoxicity due to the carboxylic acid group’s metabolic conversion to reactive acyl glucuronides. Structural modifications, such as ester prodrugs, may mitigate this risk while preserving activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator